2-乙氧基-1,3-噁唑-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

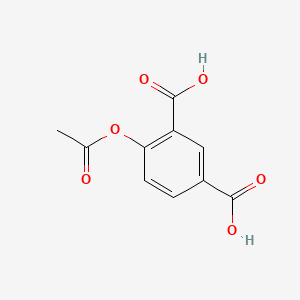

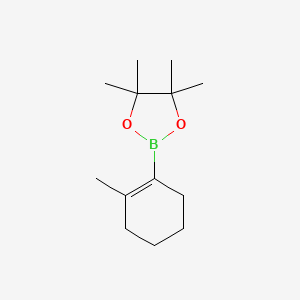

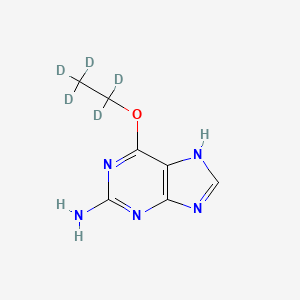

2-Ethoxy-1,3-oxazole-4-carboxylic acid is a derivative of oxazole . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Synthesis Analysis

The synthesis of oxazoles often involves the use of carboxylic acids as starting materials . The chemistry and biological study of heterocyclic compounds has been an interesting field for a long time . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Molecular Structure Analysis

The molecular structure of 2-Ethoxy-1,3-oxazole-4-carboxylic acid is represented by the empirical formula C4H3NO3 . The molecular weight is 113.07 .Chemical Reactions Analysis

The chemical reactions of oxazoles involve nucleophilic induced fragmentation of the oxazole carboxamide bond . The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .Physical And Chemical Properties Analysis

Oxazole-4-carboxylic acid, a related compound, is a white to light reddish-yellow crystalline powder . It has a melting point of 138-142 °C . Carboxylic acids, including oxazole-4-carboxylic acid, exhibit strong hydrogen bonding between molecules, resulting in high boiling points .科学研究应用

合成途径和生物活性

2-乙氧基-1,3-噁唑-4-羧酸是一种化合物,可用作合成各种杂环化合物的前体或中间体,在制药、材料科学和有机合成中有广泛的应用。相关噁唑衍生物在药物发现和材料科学中的重要性凸显在它们被纳入具有各种生物和化学性质的分子中。

例如,1,2,3-三唑可以通过可能利用噁唑衍生物作为中间体的途径合成,展现出广泛的生物活性。它们以其稳定性和对水解、氧化或还原的抵抗力而闻名,使它们在与生物靶标的氢键和偶极-偶极相互作用中具有价值(Kaushik et al., 2019)。同样,含有1,3-噁唑系统的苯噁唑在药物科学和材料科学中展现出重要的药理活性和性质。苯噁唑衍生物的微波辅助合成突显了这类化合物在现代化学中的效率和实用性(Özil & Menteşe, 2020)。

植物衍生的羧酸,包括含有噁唑环的羧酸,据报道具有抗氧化、抗微生物和细胞毒活性。这些化合物的结构显著影响其生物活性,展示了噁唑衍生物在设计具有期望生物效应的分子中的潜力(Godlewska-Żyłkiewicz等,2020)。

环境和工业应用

除了它们在生物学上的重要性外,与2-乙氧基-1,3-噁唑-4-羧酸相关的化合物在环境和工业领域也有应用。例如,三唑衍生物已被确定为金属表面的有效缓蚀剂,展示了噁唑相关化合物在制药行业之外的多样性(Hrimla et al., 2021)。

安全和危害

未来方向

Oxazole derivatives have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . They are part of a large number of drugs and biologically relevant molecules . The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in the past few years . This suggests that 2-Ethoxy-1,3-oxazole-4-carboxylic acid and its derivatives could have potential applications in the development of new pharmaceuticals.

属性

IUPAC Name |

2-ethoxy-1,3-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c1-2-10-6-7-4(3-11-6)5(8)9/h3H,2H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWCITRELJZQJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=CO1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00665193 |

Source

|

| Record name | 2-Ethoxy-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00665193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-1,3-oxazole-4-carboxylic acid | |

CAS RN |

706789-09-5 |

Source

|

| Record name | 2-Ethoxy-4-oxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=706789-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00665193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin](/img/structure/B566169.png)

![N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester](/img/structure/B566176.png)